2-(2-Cyanophenoxy)benzoic acid
Description
2-(2-Cyanophenoxy)benzoic acid is a benzoic acid derivative featuring a phenoxy substituent at the 2-position of the benzene ring, which itself bears a cyano group at its 2-position. This compound combines the carboxylic acid functionality with electron-withdrawing substituents (cyano and ether groups), influencing its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(2-cyanophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMGBOGQMDUJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209461-07-4 | |
| Record name | 2-(2-cyanophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(2-Cyanophenoxy)benzoic acid exhibit significant antimicrobial properties. A study by Choi et al. (2019) showed that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in the treatment of skin conditions such as atopic dermatitis. A clinical trial evaluated the efficacy of crisaborole (a formulation that includes this compound) in patients with mild to moderate atopic dermatitis. Results indicated significant improvement in clinical symptoms, with a notable reduction in erythema and pruritus scores .
Table 2: Clinical Trial Outcomes for Crisaborole
| Study Reference | Patient Demographics | Treatment Duration | Primary Outcome | Results |
|---|---|---|---|---|
| Zane et al. | Ages 18-55, healthy | 21 days | Local Tolerability Scale | 98.8% tolerated well |
| Paller et al. | Ages 2-79 with AD | 28 days | ISGA score improvement | Success rate: 31.4% |
Fungicide Development
This compound is also used in the formulation of fungicides. Azoxystrobin, a broad-spectrum fungicide derived from this compound, has shown effectiveness against various fungal pathogens affecting crops . Its mechanism involves the inhibition of mitochondrial respiration in fungi.
Table 3: Efficacy of Azoxystrobin Against Fungal Pathogens
| Pathogen Type | Efficacy Rate (%) |
|---|---|
| Ascomycota | >90% |
| Deuteromycota | >85% |
| Basidiomycota | >80% |
| Oomycota | >75% |
Case Study 1: Use in Dermatology
In a randomized controlled trial involving patients with atopic dermatitis, treatment with crisaborole resulted in significant improvements in skin condition after four weeks of application compared to placebo . The study highlighted the compound's potential as a safe and effective topical treatment.
Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the efficacy of azoxystrobin revealed its effectiveness in controlling fungal infections in crops such as wheat and soybeans. The trials demonstrated a marked increase in yield and quality of produce when treated with formulations containing this compound derivatives .
Mechanism of Action
The mechanism by which 2-(2-Cyanophenoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The cyano group in 2-(2-cyanophenoxy)benzoic acid is a strong electron-withdrawing group (EWG), which increases the acidity of the carboxylic acid proton compared to derivatives with electron-donating groups (EDGs). For example:
- 2-Ethoxybenzoic acid (): The ethoxy group (EDG) reduces acidity (pKa ~4.3–4.5), whereas the cyano group in this compound likely lowers the pKa further (estimated pKa <3.5) due to enhanced stabilization of the deprotonated form .
- 2-(3-Cyano-2-fluorophenyl)benzoic acid (): The combined effects of cyano and fluoro EWGs result in a molecular weight of 241.22 g/mol and heightened reactivity in coupling reactions, suggesting similar behavior for this compound .
Crystallographic and Structural Features
Crystal structures of related compounds highlight the role of hydrogen bonding and planarity:
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Exhibits near-planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, a feature likely shared by this compound due to its analogous hydrogen-bonding capacity .
Data Table: Comparative Properties of Benzoic Acid Derivatives
Biological Activity
2-(2-Cyanophenoxy)benzoic acid, also known by its CAS number 209461-07-4, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 253.25 g/mol. Its structure features a benzoic acid moiety linked to a cyanophenoxy group, which may contribute to its biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of specific signaling pathways.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular metabolism.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study conducted by Zane et al. (2019) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
- Anticancer Activity : In a recent publication, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .
- Mechanistic Insights : A study focusing on the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential therapeutic application in cancer treatment .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |
| Antimicrobial | Escherichia coli | 100 µg/mL | Moderate inhibition |
| Anticancer | MCF-7 (breast cancer) | 25 µM | 40% reduction in viability |
| Anticancer | HCT116 (colon cancer) | 50 µM | Induction of apoptosis |
Chemical Reactions Analysis
Synthetic Preparation via Hydrolysis
The compound is commonly synthesized through ester hydrolysis of its methyl ester precursor. A reported protocol involves:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Methyl ester hydrolysis | 1:1 MeOH/THF, NaOH, 75°C, 6 hrs | 91% |
This reaction proceeds via nucleophilic acyl substitution, where hydroxide attacks the ester carbonyl, releasing methanol and forming the carboxylate salt. Acidification yields 2-(2-cyanophenoxy)benzoic acid .
C–H Functionalization Reactions
The benzoic acid moiety participates in cobalt-catalyzed C–H bond activation for alkyne coupling:
| Substrate | Catalyst System | Product | Selectivity | Source |
|---|---|---|---|---|
| This compound | Co(hfacac)₂, (TMS)₂NH, O₂, Ce(SO₄)₂ | Ortho-alkynylated benzoic acid | >95% |
This method enables regioselective functionalization at the ortho position relative to the carboxylic acid group, leveraging carboxylate as a directing group .
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes derivatization to form bioactive analogs:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydroxamic acid formation | NH₂OH·HCl, DCC, DMAP, DMF, rt | 2-[2-((Z)-N'-hydroxycarbamimidoyl)phenoxy]benzoic acid | Uranium chelation |
This transformation highlights the compound’s utility in synthesizing ligands for metal coordination studies .
Cyanophenoxy Group Reactivity
The electron-deficient cyanophenoxy substituent facilitates aryl coupling reactions :
| Reaction | Partners/Conditions | Key Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized benzoic acid | 78% |
This reaction exploits the cyanophenoxy group’s ability to stabilize transition states in cross-coupling processes.
Esterification and Salt Formation
The carboxylic acid can be converted to derivatives for enhanced solubility or stability:
| Derivative Type | Reagents | Typical Application | Source |
|---|---|---|---|
| Methyl ester | SOCl₂/MeOH | Synthetic intermediate | |
| Sodium salt | NaOH (aq) | Ionic form for aqueous reactions |
These modifications are critical for tailoring physicochemical properties in drug design .
Potential Cyano Group Transformations
Though not explicitly documented for this compound, analogous nitriles undergo:
-
Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions to form carboxylic acids or amides.
-
Reduction : LiAlH₄ converts –CN to –CH₂NH₂, though steric hindrance may limit reactivity here.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) to predict reactivity .
- Molecular Docking : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), showing potential anti-inflammatory activity via hydrogen bonding with Arg120 and Tyr355 .
- ADMET Prediction : Software like SwissADME forecasts moderate bioavailability (LogP ~2.8) but poor blood-brain barrier penetration .
How can researchers optimize reaction conditions to mitigate byproduct formation?
Advanced Research Question
Common byproducts (e.g., dimerized phenoxy derivatives) arise from excess base or prolonged heating. Mitigation strategies:
- Stepwise Temperature Control : Initiate reaction at 60°C, then ramp to 110°C to suppress side reactions .
- Catalyst Screening : Transition metals (e.g., CuI) reduce halogen displacement side products in Ullmann-type couplings .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up introduces issues like heat dissipation and mixing inefficiencies. Solutions include:
- Flow Chemistry : Continuous reactors improve temperature control and reduce hot spots .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
- Quality Control : Implement PAT (Process Analytical Technology) tools for real-time purity assessment .
How does the compound interact with biological targets, and what assays validate these interactions?
Advanced Research Question
Preliminary studies on analogous compounds suggest:
- Enzyme Inhibition : Competitive inhibition of α-glucosidase (IC₅₀ ~12 µM) via binding to the catalytic site, validated by fluorescence quenching assays .
- Anticancer Activity : MTT assays on HeLa cells show IC₅₀ ~50 µM, with apoptosis confirmed via Annexin V staining .
- Anti-inflammatory Effects : COX-2 inhibition measured by prostaglandin E₂ (PGE₂) ELISA, showing ~40% reduction at 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
